![molecular formula C18H16N4O4S2 B2752088 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899733-19-8](/img/structure/B2752088.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tumor Applications
Research indicates that derivatives incorporating the thiophene moiety, similar to the target compound, show promising anti-tumor activities. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents against hepatocellular carcinoma cell lines, with significant inhibitory concentration (IC50) values, indicating promising applications in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Another study focused on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized for their antidepressant and neurotoxicity screening. The findings suggest that certain compounds in this series demonstrate substantial antidepressant activity, offering a potential for the development of new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Inflammatory and Analgesic Activities
Compounds with a thiophene core have also been evaluated for their anti-inflammatory and analgesic properties. A study synthesizing and evaluating the biological activities of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues as Ser/Thr kinase inhibitors found that these compounds have potential therapeutic applications in treating inflammation and pain (Loidreau et al., 2012).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of thiophene-containing compounds are also noteworthy. A study on the synthesis, insecticidal activity, and structure-activity relationship of anthranilic diamides analogs containing 1,3,4-oxadiazole rings highlighted the potential of these compounds in providing solutions for microbial resistance and oxidative stress-related conditions (Qi et al., 2014).
Electrochromic Properties
Additionally, the electrochromic properties of polymers derived from thiophene have been explored, suggesting applications in photonic devices due to their ability to change color upon electrical stimulation. This indicates potential uses in adaptive camouflage and other advanced material applications (Hu et al., 2019).
properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c23-17(19-9-13-7-4-8-27-13)18(24)20-16-14-10-28(25,26)11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJGGPMQVHXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide |
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